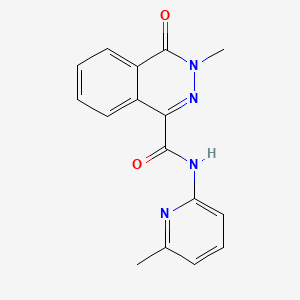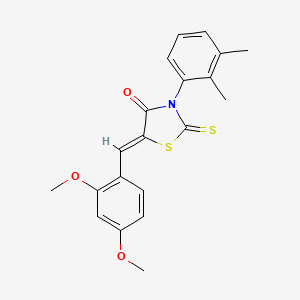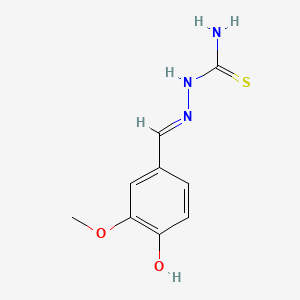
3-methyl-N-(6-methylpyridin-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(6-methylpyridin-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound with a unique structure that includes a phthalazine core, a pyridine ring, and various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(6-methylpyridin-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the phthalazine core, followed by the introduction of the pyridine ring and the carboxamide group. Key steps include:
Formation of the Phthalazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the phthalazine core.
Formation of the Carboxamide Group: This is typically done through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
3-methyl-N-(6-methylpyridin-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various alkyl or aryl groups.
科学研究应用
3-methyl-N-(6-methylpyridin-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism by which 3-methyl-N-(6-methylpyridin-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary but often include binding to active sites or altering protein conformation.
相似化合物的比较
Similar Compounds
- 3-methyl-N-(6-methylpyridin-2-yl)benzamide
- 3-methyl-N-(6-methylpyridin-2-yl)butanamide
Uniqueness
Compared to similar compounds, 3-methyl-N-(6-methylpyridin-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide stands out due to its unique phthalazine core, which can confer distinct chemical and biological properties
属性
分子式 |
C16H14N4O2 |
|---|---|
分子量 |
294.31 g/mol |
IUPAC 名称 |
3-methyl-N-(6-methylpyridin-2-yl)-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C16H14N4O2/c1-10-6-5-9-13(17-10)18-15(21)14-11-7-3-4-8-12(11)16(22)20(2)19-14/h3-9H,1-2H3,(H,17,18,21) |
InChI 键 |
CDMBEUPPOBXUDF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B12165254.png)
![2-(2-methoxyethyl)-6-(pyridin-2-yl)-2,3,4,6-tetrahydro-1H-benzo[4,5]imidazo[1,2-a][1,3,5]triazino[1,2-c][1,3,5]triazine](/img/structure/B12165264.png)
![6'-butyl-10'-methyl-8'H-spiro[cyclopentane-1,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione](/img/structure/B12165265.png)



![1-cyclopentyl-6-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12165295.png)
![2-[({3-[(4,6-dimethylpyrimidin-2-yl)amino]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B12165303.png)
![1-(propan-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H-indole-4-carboxamide](/img/structure/B12165313.png)
![2-[(4-chlorophenyl)amino]-3-{[(4-chlorophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12165318.png)

![N'-[(Z)-1H-indol-3-ylmethylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12165339.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide](/img/structure/B12165340.png)
![methyl 2-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate](/img/structure/B12165345.png)
